Cas no 1515436-08-4 (1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine)

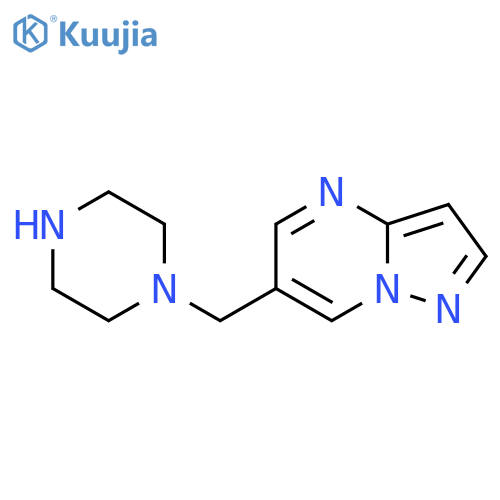

1515436-08-4 structure

商品名:1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine

1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine 化学的及び物理的性質

名前と識別子

-

- 1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine

- 1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine

- 1515436-08-4

- EN300-1732200

-

- インチ: 1S/C11H15N5/c1-2-14-16-9-10(7-13-11(1)16)8-15-5-3-12-4-6-15/h1-2,7,9,12H,3-6,8H2

- InChIKey: CZPZBSDRMHKVAF-UHFFFAOYSA-N

- ほほえんだ: N1(CC2C=NC3=CC=NN3C=2)CCNCC1

計算された属性

- せいみつぶんしりょう: 217.13274550g/mol

- どういたいしつりょう: 217.13274550g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 45.5Ų

1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1732200-0.1g |

1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |

1515436-08-4 | 0.1g |

$892.0 | 2023-09-20 | ||

| Enamine | EN300-1732200-1.0g |

1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |

1515436-08-4 | 1g |

$1014.0 | 2023-06-04 | ||

| Enamine | EN300-1732200-2.5g |

1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |

1515436-08-4 | 2.5g |

$1988.0 | 2023-09-20 | ||

| Enamine | EN300-1732200-10g |

1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |

1515436-08-4 | 10g |

$4360.0 | 2023-09-20 | ||

| Enamine | EN300-1732200-10.0g |

1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |

1515436-08-4 | 10g |

$4360.0 | 2023-06-04 | ||

| Enamine | EN300-1732200-0.25g |

1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |

1515436-08-4 | 0.25g |

$933.0 | 2023-09-20 | ||

| Enamine | EN300-1732200-5.0g |

1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |

1515436-08-4 | 5g |

$2940.0 | 2023-06-04 | ||

| Enamine | EN300-1732200-0.05g |

1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |

1515436-08-4 | 0.05g |

$851.0 | 2023-09-20 | ||

| Enamine | EN300-1732200-0.5g |

1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |

1515436-08-4 | 0.5g |

$974.0 | 2023-09-20 | ||

| Enamine | EN300-1732200-5g |

1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |

1515436-08-4 | 5g |

$2940.0 | 2023-09-20 |

1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

1515436-08-4 (1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine) 関連製品

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量